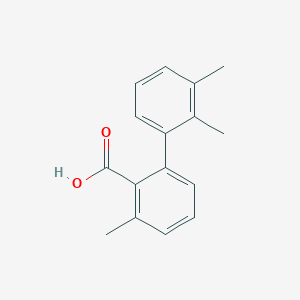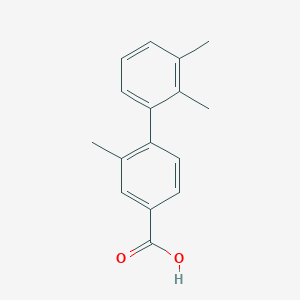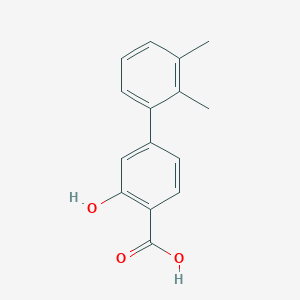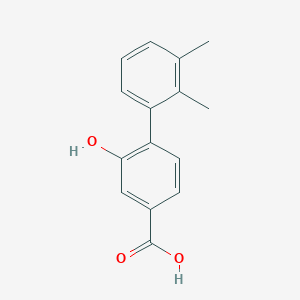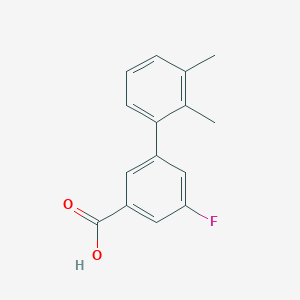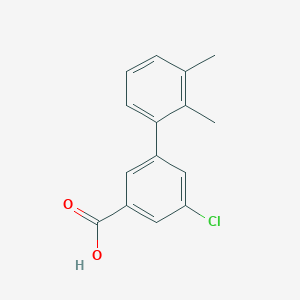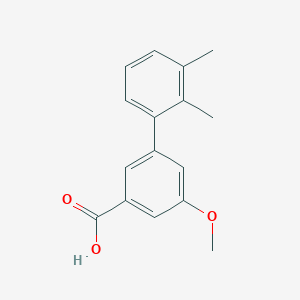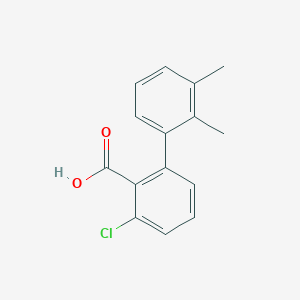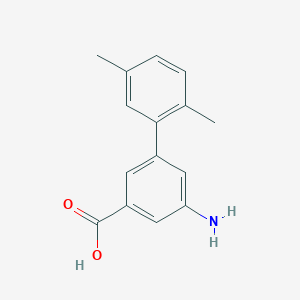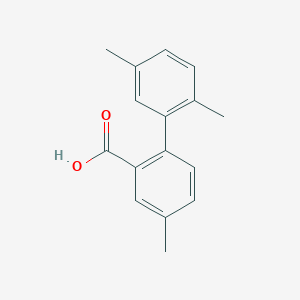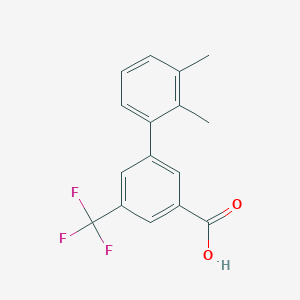
3-(2,3-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylphenyl)-5-trifluoromethylbenzoic acid, commonly referred to as "3-DMT-5-TFA," is a synthetic organic compound used in a variety of scientific and laboratory applications. It is a white crystalline solid with a melting point of approximately 160°C and is soluble in most organic solvents. It has a molecular weight of 270.3 g/mol and a molecular formula of C13H11F3O2. It is a member of the class of compounds known as trifluoromethylbenzoic acids, which are characterized by the presence of a trifluoromethyl group attached to a benzoic acid.
Mécanisme D'action
3-DMT-5-TFA has been shown to act as an inhibitor of enzymes, such as cytochrome P450, and as a fluorescent probe for imaging biological systems. As an inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. As a fluorescent probe, it is used to detect the presence of certain molecules in a biological system, such as proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects
3-DMT-5-TFA has been shown to have antioxidant and anti-inflammatory effects in vitro. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to inhibit the activity of other enzymes, such as lipoxygenases and cyclooxygenases, which are involved in the biosynthesis of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 3-DMT-5-TFA in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with and manipulate. Additionally, it is relatively inexpensive and non-toxic, making it a safe and cost-effective reagent. The primary limitation of using 3-DMT-5-TFA in laboratory experiments is its low reactivity, which makes it difficult to use in certain reactions.
Orientations Futures
Future research on 3-DMT-5-TFA could focus on its use as a fluorescent probe for imaging biological systems, as well as its potential applications in drug synthesis and development. Additionally, further research could explore its potential as an inhibitor of enzymes, such as cytochrome P450, and its potential anti-inflammatory and antioxidant effects. Finally, further research could explore its potential as a reactant in the synthesis of polymeric materials.
Méthodes De Synthèse
3-DMT-5-TFA can be synthesized using a two-step method involving the reaction of 2,3-dimethylphenol with trifluoromethanesulfonic anhydride and subsequent reaction of the resulting trifluoromethyl phenol with sodium benzoate in the presence of sodium hydroxide. In the first step, 2,3-dimethylphenol is reacted with trifluoromethanesulfonic anhydride in the presence of pyridine to form trifluoromethyl phenol. In the second step, trifluoromethyl phenol is reacted with sodium benzoate in the presence of sodium hydroxide to form the desired product, 3-DMT-5-TFA.
Applications De Recherche Scientifique
3-DMT-5-TFA is used in a variety of scientific and laboratory applications, including as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, as an inhibitor of enzymes, and as a fluorescent probe for imaging biological systems. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of polymers. Additionally, it is used as a ligand for metal complexes, as a reactant in the synthesis of polymers, and as a reagent in the synthesis of polymeric materials.
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-9-4-3-5-14(10(9)2)11-6-12(15(20)21)8-13(7-11)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAINHLFKJVUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688947 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-68-3 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

